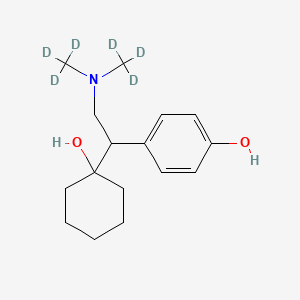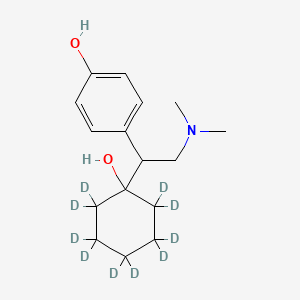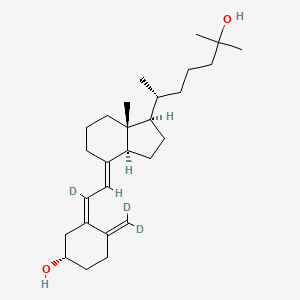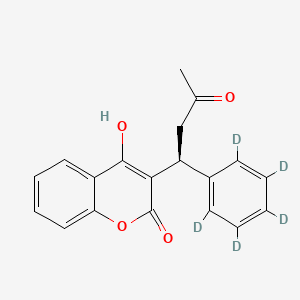
フコイダン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Fucoidan is a complex sulfated polysaccharide primarily found in the cell walls of brown seaweeds (Phaeophyceae) and some marine invertebrates. It is composed mainly of L-fucose and sulfate groups, along with other monosaccharides such as galactose, mannose, xylose, and uronic acids . Fucoidan has garnered significant attention due to its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties .
科学的研究の応用
Fucoidan has a wide range of scientific research applications:
Chemistry: Fucoidan is used as a template for synthesizing novel polysaccharides with enhanced properties.
Biology: It serves as a model compound for studying cell wall structure and function in marine algae.
Medicine: Fucoidan exhibits promising therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. .
作用機序
Target of Action:
Fucoidan is a polysaccharide derived from brown algae and marine invertebrates. It primarily consists of sulfated fucose residues. While it has a wide range of biological activities, one of its key targets is cancer cells .
Action Environment:
Environmental factors (such as pH, temperature, and salinity) influence fucoidan’s stability and efficacy. Additionally, its interactions with other compounds affect its overall action.
生化学分析
Biochemical Properties
Fucoidan interacts with various enzymes, proteins, and other biomolecules. It has been reported that fucoidan can directly exert anti-cancer actions through cell cycle arrest, induction of apoptosis, and can also indirectly kill cancer cells by activating natural killer cells, macrophages, etc . The biochemical properties of fucoidan are linked to its degree of sulfation, monosaccharide composition, and molecular weight .
Cellular Effects
Fucoidan has shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that fucoidan can inhibit the growth of breast cancer cells, liver cancer cells, and cervical cancer cells by inducing apoptosis (cell death) and cell cycle arrest .
Molecular Mechanism
Fucoidan exerts its effects at the molecular level through various mechanisms. It binds to pattern-recognition receptors (PRRs), a group of membrane receptors including scavenger receptors (SRs), Toll-like receptors (TLRs), complement receptor 3 (CR3, aMb2-integrin, CD11b/CD18), C-type lectin receptors (CLRs), mannose receptor (MR) or other target molecules to trigger intracellular signaling cascades, mediating cellular physiological mechanisms .
Temporal Effects in Laboratory Settings
The effects of fucoidan change over time in laboratory settings. It has been reported that pretreatment with fucoidan can reduce neutrophil infiltration by 70–90% at early time points . This suggests that fucoidan has a significant impact on cellular function over time.
Dosage Effects in Animal Models
The effects of fucoidan vary with different dosages in animal models. For instance, a study showed that daily fucoidan supplementation (Undaria pinnatifida extract containing >85% fucoidan, 1 g/day) for three weeks led to significant pain reduction . Another study reported that fucoidan at a dosage of 50 mg/kg body weight targeted kidney and liver, reaching concentrations of 1092.31 and 284.27 μg/g respectively after 0.5 h .
Metabolic Pathways
Fucoidan is involved in various metabolic pathways. It has been reported that fucoidan modulates hyperlipidemia by inhibiting cholesterol and aliphatic acid synthesis, accelerating the mitochondrial β-oxidation or peroxisomal oxidation degradation of aliphatic acid in vivo .
Transport and Distribution
Fucoidan is transported and distributed within cells and tissues. A study showed that fucoidan is transported via clathrin-mediated endocytosis . After injection of 50 mg/kg body weight into the tail vein of mice, fucoidan targeted kidney and liver .
Subcellular Localization
It is known that fucoidan binds to certain receptors such as pattern-recognition receptors (PRRs), which may influence protein structure, function, and localization .
準備方法
Synthetic Routes and Reaction Conditions
Fucoidan is typically extracted from brown seaweeds through a multi-step process. The seaweed is first washed and dried, then subjected to hot water extraction. The extract is treated with lead acetate and barium hydroxide to form a fucoidan-lead hydroxide complex. This complex is then decomposed using sulfuric acid, and the crude fucoidan is purified through dialysis .
Industrial Production Methods
Industrial production of fucoidan involves environmentally friendly extraction methods such as microwave extraction, ultrasonic extraction, enzyme extraction, pressurized liquid extraction, and pulsed electric field extraction . These methods are designed to maximize yield and maintain the structural integrity of fucoidan while minimizing environmental impact.
化学反応の分析
Types of Reactions
Fucoidan undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activities .
Common Reagents and Conditions
Oxidation: Fucoidan can be oxidized using reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Sulfation and desulfation are common substitution reactions.
Major Products
The major products formed from these reactions include various sulfated and desulfated derivatives of fucoidan, which exhibit different biological activities and physicochemical properties .
類似化合物との比較
Fucoidan is unique among polysaccharides due to its high sulfate content and diverse monosaccharide composition. Similar compounds include:
Alginate: Another polysaccharide found in brown seaweeds, primarily composed of mannuronic and guluronic acids.
Carrageenan: A sulfated polysaccharide extracted from red seaweeds, mainly composed of galactose.
Fucoidan’s unique structure and biological activities make it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
9072-19-9 |
|---|---|
分子式 |
(C6H9O3SO3)n |
分子量 |
256.27 |
InChI |
InChI=1S/C8H16O7S/c1-4-7(13-3)6(9)8(5(2)14-4)15-16(10,11)12/h4-9H,1-3H3,(H,10,11,12)/t4-,5+,6+,7-,8-/m1/s1 |
InChIキー |
WZPKXSSMRAQGAC-DWOUCZDBSA-N |
SMILES |
C[C@]1([H])[C@@H](OC)[C@H](O)[C@H](OS(O)(=O)=O)[C@H](C)O1 |
同義語 |
Fucan; Sulfated α-L-Fucan |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fucoidan is a term used to describe a diverse family of sulfated polysaccharides found in the cell walls of various species of brown seaweed [, , ]. These polysaccharides are primarily composed of L-fucose and sulfate ester groups, but their exact structure and composition can vary widely depending on the species of seaweed, its geographic location, and the extraction method used [, , ].
A: The biological activities of Fucoidan are closely tied to its structural features, including molecular weight, sulfate content, monosaccharide composition, and glycosidic linkages [, , , ]. For example, research has shown that lower molecular weight Fucoidan fractions often exhibit stronger anti-cancer activity than higher molecular weight fractions []. Additionally, the degree of sulfation has been linked to the antioxidant and anti-inflammatory properties of Fucoidan, with highly sulfated fractions demonstrating greater potency [, , ].
ANone: Fucoidan has been shown to interact with a variety of molecular targets, resulting in a diverse range of downstream effects.
A: Due to the heterogeneous nature of Fucoidan, providing a single molecular formula or weight is not possible. The molecular weight of Fucoidan varies widely depending on the source and extraction method, ranging from a few kDa to over 2000 kDa [, , ].
ANone: Yes, several spectroscopic techniques are commonly used to characterize Fucoidan, including Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
A: The stability of Fucoidan can vary depending on factors such as temperature, pH, and the presence of enzymes or other degrading agents. Generally, Fucoidan is relatively stable under acidic conditions but can be degraded under alkaline conditions [, ]. Additionally, high temperatures can lead to the desulfation and depolymerization of Fucoidan, potentially affecting its biological activity.
ANone: Yes, several formulation approaches have been investigated to enhance the delivery and efficacy of Fucoidan.
ANone: A combination of analytical techniques is typically employed to characterize and quantify Fucoidan:
ANone: The increasing demand for Fucoidan has raised concerns about the sustainability of its extraction from wild seaweed populations.
A: While Fucoidan possesses a unique combination of structural features and biological activities, other marine-derived polysaccharides, such as carrageenans, alginates, and ulvans, share some overlapping properties and could be explored as potential alternatives or substitutes depending on the specific application [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











